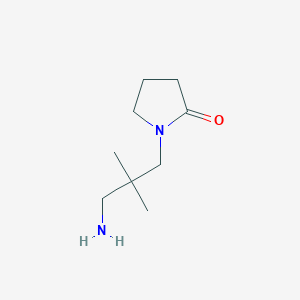
1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in both natural and synthetic products. Pyrrolidinones are versatile synthons in organic synthesis due to their rich reactivity and are widely used in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives. Industrial production methods often involve the ring expansion of β-lactams or cyclopropylamides . The reaction conditions typically require specific oxidants and additives to achieve the desired selectivity and yield .
Analyse Chemischer Reaktionen
1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the compound to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects through a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These reactions lead to the formation of biologically active intermediates that interact with various cellular targets, resulting in the observed biological activities .
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolone derivatives: These compounds exhibit diverse biological activities, including anti-inflammatory, analgesic, and antibacterial properties.
Pyrrolidinone cognition enhancers: Compounds like piracetam and oxiracetam are known for their unique selectivity for brain areas involved in knowledge acquisition and memory processes.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-(3-amino-2,2-dimethylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-9(2,6-10)7-11-5-3-4-8(11)12/h3-7,10H2,1-2H3 |
InChI-Schlüssel |
AALHNWPWYDBBGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)CN1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


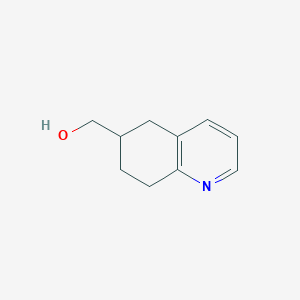
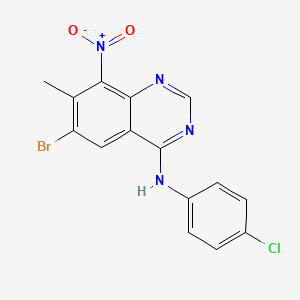
![1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13868944.png)
![2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13868953.png)
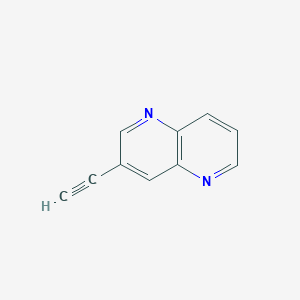

![4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B13868970.png)
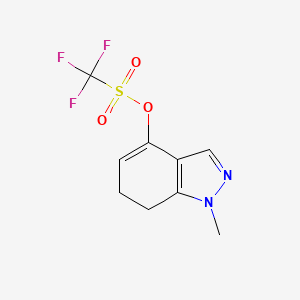
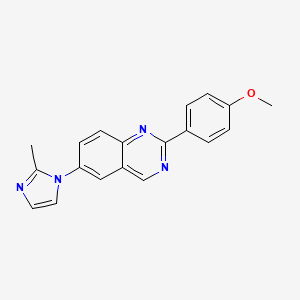
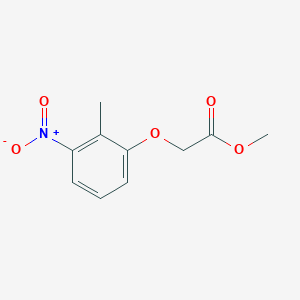
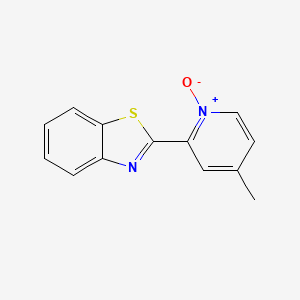
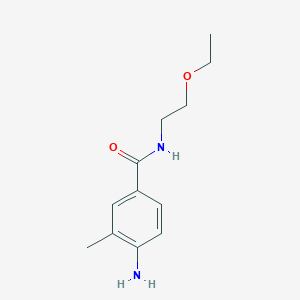
![4-[(4,6-dimethylpyrimidin-2-yl)methylamino]benzoic acid](/img/structure/B13869001.png)

